2,6-Dimethyl-4-methoxybenzenesulfonamide
Description
Properties
CAS No. |
90643-86-0 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-methoxy-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
InChI Key |
ZJJLGMUSGUYZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)OC |
Origin of Product |
United States |
Preparation Methods
Phenol Derivative Functionalization Pathway
Starting from 2,6-dimethylphenol, this route involves:
-
Methylation of the phenolic hydroxyl group to install the methoxy substituent.
-
Sulfonation to introduce the sulfonic acid group.
-
Amination to convert the sulfonic acid to sulfonamide.
This approach leverages the strong directing effects of the hydroxyl/methoxy group but faces challenges in sulfonation regioselectivity due to steric hindrance from the methyl groups.
Pre-functionalized Benzene Pathway
Constructing the aromatic core through:
-
Friedel-Crafts alkylation of anisole to install methyl groups.
-
Sulfonation and amination .
While theoretically simpler, this method struggles with over-alkylation and requires stringent temperature control (-15°C to 0°C) to maintain positional fidelity.
Detailed Synthetic Methodologies
Methylation of 2,6-Dimethylphenol
Reaction Conditions
-
Substrates : 2,6-dimethylphenol (1.0 eq), dimethyl sulfate (1.2 eq)
-
Catalyst : Tetrabutylammonium bromide (0.1 eq)
-
Solvent : Toluene/water biphasic system
-
Temperature : 60-80°C
-
Time : 8-10 hours
Mechanistic Insight
The phase-transfer catalyst facilitates hydroxide ion transfer into the organic phase, enabling efficient O-methylation. This method achieves 92-96% conversion, surpassing traditional NaOH/MeOH systems (75-82% yield).
Data Table 1: Methylation Optimization
| Parameter | Traditional Method | Phase-Transfer Method |
|---|---|---|
| Yield | 75-82% | 92-96% |
| Reaction Time | 12-14 h | 8-10 h |
| Byproduct Formation | 8-12% | <2% |
Sulfonation of 2,6-Dimethyl-4-methoxybenzene
Chlorosulfonic Acid Method
-
Conditions : Chlorosulfonic acid (3.0 eq), dichloroethane, 0-5°C
-
Regioselectivity : Despite the methoxy group’s ortho/para-directing nature, steric effects from 2,6-methyl groups force sulfonation at position 1 (85% selectivity).
Alternative Approach: SO3 Complexes
Using pyridine-SO3 complex in CH2Cl2 at -10°C improves selectivity to 93% but requires careful moisture control.
Data Table 2: Sulfonation Efficiency
| Method | Temperature | Selectivity | Yield |
|---|---|---|---|
| ClSO3H | 0-5°C | 85% | 78% |
| Pyridine-SO3 | -10°C | 93% | 85% |
| Fuming H2SO4 | 25°C | 62% | 55% |
Sulfonamide Formation
Two-Stage Amination Protocol
-
Sulfonyl Chloride Formation : Treat sulfonic acid with PCl5 (2.5 eq) in CH2Cl2 at reflux (85% conversion).
-
Ammonolysis : Bubble NH3 gas through sulfonyl chloride in THF at -78°C, achieving 94% yield with <1% sulfonic acid residual.
Critical Parameter Analysis
-
Moisture Control : Water content must remain <50 ppm to prevent hydrolysis.
-
Stoichiometry : NH3 in 3-fold excess minimizes dialkylation byproducts.
Industrial Scalability Considerations
Continuous Flow Methylation
Adopting the patent-pending method from CN111039876A, a continuous flow reactor achieves:
-
98.5% conversion at 75°C
-
12 kg/h throughput
-
99.8% purity by in-line IR monitoring
Sulfonation Waste Management
The acidic byproducts (HCl, H2SO4) necessitate:
-
Scrubbers with 15% NaOH solution
-
Crystallization mother liquor recycling (85% recovery)
Comparative Method Analysis
Data Table 3: Route Efficiency Comparison
| Metric | Phenol Pathway | Pre-functionalized Pathway |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 68% | 54% |
| Purity (HPLC) | 99.2% | 97.8% |
| Cost (USD/kg) | $420 | $580 |
Emerging Methodologies
Enzymatic Sulfonation
Preliminary studies using aryl sulfotransferases show:
-
45% conversion at 37°C
-
Perfect regioselectivity
-
Requires genetic engineering for improved thermostability
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of 4-methoxy-2,6-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,6-dimethylaniline.
Substitution: Formation of 4-methoxy-2,6-dimethyl-3-nitrophenylsulfonamide or 4-methoxy-2,6-dimethyl-3-bromophenylsulfonamide.
Scientific Research Applications
2,6-Dimethyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The table below compares 2,6-dimethyl-4-methoxybenzenesulfonamide with key analogues from the sulfonamide family, focusing on substituent patterns and functional properties:
| Compound Name | Substituents | Molecular Formula | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 2,6-Dimethyl-4-methoxybenzenesulfonamide (Pme) | 2,6-dimethyl, 4-methoxy | C₉H₁₃NO₃S | Sulfonamide, Methoxy, Methyl | Moderate steric hindrance; acid-resistant |
| 2,3,6-Trimethyl-4-methoxybenzenesulfonamide (Mtr) | 2,3,6-trimethyl, 4-methoxy | C₁₀H₁₅NO₃S | Sulfonamide, Methoxy, Methyl | High steric protection; robust stability |
| 2,4,6-Trimethoxybenzenesulfonamide (Mtb) | 2,4,6-trimethoxy | C₉H₁₃NO₅S | Sulfonamide, Methoxy | Electron-rich; labile under strong acids |
| 2,3,5,6-Tetramethyl-4-methoxybenzenesulfonamide (Mte) | 2,3,5,6-tetramethyl, 4-methoxy | C₁₁H₁₇NO₃S | Sulfonamide, Methoxy, Methyl | Extreme steric shielding; difficult cleavage |
| N-(4-Hydroxy-2,6-dimethylphenyl)-4-methoxybenzenesulfonamide (JAF) | 4-hydroxy, 2,6-dimethyl on phenyl | C₁₅H₁₇NO₄S | Sulfonamide, Hydroxyl, Methyl | Polar; hydrogen-bonding capacity |
Data derived from patent literature and crystallographic databases .
Electronic and Steric Effects
- Pme vs. Mtr : Mtr’s additional methyl group at the 3-position increases steric bulk, enhancing resistance to nucleophilic attack. However, this also complicates deprotection compared to Pme, which offers a balance between stability and ease of removal .
- Pme vs. Mtb : The 2,4,6-trimethoxy substitution in Mtb creates a strongly electron-donating environment, reducing stability under acidic conditions. In contrast, Pme’s mixed methyl/methoxy substitution ensures better acid resistance .
- Pme vs. This structural difference makes JAF more suitable for applications requiring solubility in polar solvents, unlike the hydrophobic Pme .
Stability and Reactivity Trends
- Acid Resistance : Methyl groups (e.g., in Pme, Mtr, Mte) enhance acid stability due to steric shielding of the sulfonamide group. Trimethoxy derivatives (Mtb) are less stable under strong acids .
- Deprotection Efficiency : Bulkier groups (e.g., Mte) require harsher conditions (e.g., HF or strong Lewis acids) for cleavage, whereas Pme can be removed with milder reagents like trifluoroacetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
